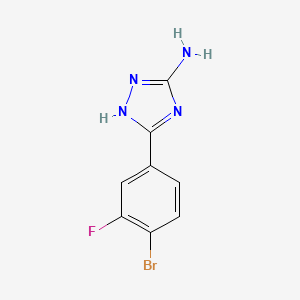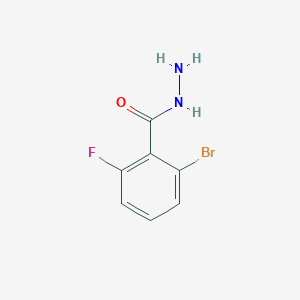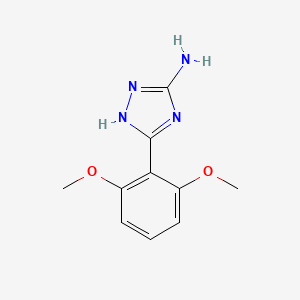![molecular formula C13H17ClOSi B13673313 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethyl(vinyl)silyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with a vinylsilyl reagent under specific conditions. One common method is the silyl-Heck reaction, which allows the preparation of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes using a commercially available catalyst system and mild conditions . Another approach involves the addition of silyl enolates to α-haloketones, forming the desired product under weakly basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale silyl-Heck reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers explore its potential as a building block for biologically active compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone exerts its effects involves interactions with molecular targets and pathways. The vinylsilyl group can participate in silyl migrations and coupling reactions, leading to the formation of various products . These reactions are often triggered by the addition of nucleophiles or electrophiles, resulting in the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-(dimethyl(vinyl)silyl)ethanone
- 1-(4-Chlorophenyl)-3-(trimethylsilyl)-1-propanone
- 1-(4-Chlorophenyl)-3-(dimethyl(phenyl)silyl)-1-propanone
Uniqueness: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is unique due to the presence of both a chlorophenyl group and a dimethyl(vinyl)silyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C13H17ClOSi |
|---|---|
Molekulargewicht |
252.81 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[ethenyl(dimethyl)silyl]propan-1-one |
InChI |
InChI=1S/C13H17ClOSi/c1-4-16(2,3)10-9-13(15)11-5-7-12(14)8-6-11/h4-8H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
JZYRGRKLPYNYQY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC(=O)C1=CC=C(C=C1)Cl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)



![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)



![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

